molecular formula C34H28O9 B11930306 (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one

(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one

Cat. No.: B11930306
M. Wt: 580.6 g/mol
InChI Key: BIEJOJJMQZEKED-WBRMGUJQSA-N
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Description

(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, acetyl groups, and anthracene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Acetylation: Acetyl groups are added using acetic anhydride in the presence of a catalyst such as pyridine.

    Oxidation and Reduction Steps: Various oxidation and reduction steps are employed to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, sulfuric acid, phosphoric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s multiple hydroxyl groups and acetyl groups may interact with various biomolecules, making it useful in studies of enzyme activity and protein interactions.

Medicine

Potential medical applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one involves its interaction with various molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler compound with a similar core structure but lacking the additional functional groups.

    1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene with similar reactivity.

    9,10-Anthraquinone: An oxidized form of anthracene with different chemical properties.

Properties

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one

InChI

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3/t22-,31-,34-/m1/s1

InChI Key

BIEJOJJMQZEKED-WBRMGUJQSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2[C@H]1C(=O)C)C4=C5[C@H]([C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O

Origin of Product

United States

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